3-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]naphthalene-2-carbohydrazide
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Overview
Description
3-HYDROXY-N’~2~-[(E)-1-(4-PROPOXYPHENYL)METHYLIDENE]-2-NAPHTHOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the naphthalene ring and the propoxyphenyl group contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-N’~2~-[(E)-1-(4-PROPOXYPHENYL)METHYLIDENE]-2-NAPHTHOHYDRAZIDE typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 4-propoxylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Starting Materials: 3-hydroxy-2-naphthoic acid hydrazide and 4-propoxylbenzaldehyde.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours (typically 4-6 hours).
Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol to obtain pure 3-HYDROXY-N’~2~-[(E)-1-(4-PROPOXYPHENYL)METHYLIDENE]-2-NAPHTHOHYDRAZIDE.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of industrial reactors for the reflux process and more efficient purification techniques such as column chromatography or large-scale recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-N’~2~-[(E)-1-(4-PROPOXYPHENYL)METHYLIDENE]-2-NAPHTHOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which can reduce the hydrazone linkage to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-HYDROXY-N’~2~-[(E)-1-(4-PROPOXYPHENYL)METHYLIDENE]-2-NAPHTHOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.
Medicine: Explored for its antimicrobial and anticancer properties, showing potential in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-N’~2~-[(E)-1-(4-PROPOXYPHENYL)METHYLIDENE]-2-NAPHTHOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its aromatic structure enables it to intercalate with DNA, disrupting cellular processes and leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-N’~2~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-NAPHTHOHYDRAZIDE
- 3-HYDROXY-N’~2~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-2-NAPHTHOHYDRAZIDE
- 3-HYDROXY-N’~2~-[(E)-1-(4-BUTOXYPHENYL)METHYLIDENE]-2-NAPHTHOHYDRAZIDE
Uniqueness
3-HYDROXY-N’~2~-[(E)-1-(4-PROPOXYPHENYL)METHYLIDENE]-2-NAPHTHOHYDRAZIDE is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(4-propoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-2-11-26-18-9-7-15(8-10-18)14-22-23-21(25)19-12-16-5-3-4-6-17(16)13-20(19)24/h3-10,12-14,24H,2,11H2,1H3,(H,23,25)/b22-14+ |
InChI Key |
JKUNUZLTGRFSNI-HYARGMPZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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